3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography to determine the 3D structure of the molecule .Chemical Reactions Analysis
This would involve detailing the reactions that the compound can undergo, including the reactants, products, and conditions for each reaction .Physical and Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
The compound and its derivatives have been widely studied in the context of synthesis and biological activity, particularly as antimicrobial agents. For instance, derivatives of the compound have shown promise as potent antibacterial agents, particularly against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). The synthesis methods for these derivatives are optimized for large-scale production, making them practical for widespread use in fighting infections (Hashimoto et al., 2007).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of the compound's derivatives have been a significant focus of research. Some synthesized sulfonamides and carbamates of a related compound, 3-fluoro-4-morpholinoaniline (an intermediate of the antibiotic drug linezolid), exhibited promising activity against bacterial strains and fungi, indicating the compound's potential in creating effective antimicrobial agents (Janakiramudu et al., 2017).
Synthesis of Bioactive Molecules
The compound has been involved in the synthesis of various bioactive molecules, particularly fluoro-substituted benzothiazoles. These molecules were further tested and showed significant antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting the compound's versatility in drug synthesis and potential in various therapeutic areas (Patel et al., 2009).
Material Science Applications
Apart from its biological applications, derivatives of the compound have been studied for their potential in material science, particularly in the synthesis of polymeric materials for fuel-cell applications. For example, sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups synthesized using the compound showed high proton conductivity and mechanical properties, making them promising materials for fuel-cell applications (Bae et al., 2009).
Antioxidative Properties
There's also research indicating the antioxidative or prooxidative effects of derivatives of the compound, particularly in relation to free-radical-initiated hemolysis of erythrocytes. These findings could be significant in developing drugs with antioxidant properties, potentially useful in treating diseases caused by oxidative stress (Liu et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O4S/c1-4-25-14-22(31(28,29)21-11-15(2)5-6-16(21)3)23(27)17-12-18(24)20(13-19(17)25)26-7-9-30-10-8-26/h5-6,11-14H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVKHEPEHIPITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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